
2-(2,3,6-trimethylphenoxy)acetic Acid
Overview
Description
2-(2,3,6-trimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of a phenoxy group substituted with three methyl groups at positions 2, 3, and 6, and an acetic acid moiety attached to the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid typically involves the reaction of 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from 2,3,6-trimethylphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The reaction conditions are carefully monitored to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-trimethylphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carboxylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.
Reduction: Formation of alcohols from the reduction of the carboxylic acid moiety.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenoxy ring.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 2-(2,3,6-trimethylphenoxy)acetic acid is in the development of herbicides. Its structure allows it to interact with plant growth regulators, specifically mimicking the action of auxins, which are crucial for plant growth and development. Research has shown that derivatives of phenoxyacetic acids can effectively control broadleaf weeds while being less toxic to crops like cereals and grasses. This selectivity is vital for sustainable agricultural practices.
Case Study: Efficacy Against Weeds
In a study examining the efficacy of various phenoxyacetic acids, including this compound, it was found that this compound demonstrated significant herbicidal activity against common weeds such as Chenopodium album and Amaranthus retroflexus. The application rates and environmental conditions were optimized to enhance its effectiveness while minimizing ecological impact.
Pharmaceutical Applications
Potential Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. Its mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: In Vivo Studies
In vivo studies conducted on animal models have shown that formulations containing this compound resulted in reduced inflammation markers compared to control groups. These findings support further exploration into its potential as a therapeutic agent for inflammatory diseases.
Material Science Applications
Polymer Synthesis
The compound is also being explored for its role in synthesizing new polymeric materials. Its phenolic structure allows it to be used as a monomer or modifier in creating polymers with enhanced thermal stability and mechanical properties.
Case Study: Development of Biodegradable Polymers
A research project focused on incorporating this compound into biodegradable polymer matrices demonstrated improved properties such as tensile strength and elasticity. This advancement is particularly relevant for applications in packaging materials aimed at reducing environmental impact.
Summary Table of Applications
Application Area | Specific Use | Research Findings |
---|---|---|
Agriculture | Herbicide Development | Significant efficacy against broadleaf weeds |
Pharmaceuticals | Potential Anti-inflammatory Agent | Reduced inflammation markers in animal models |
Material Science | Polymer Synthesis | Enhanced mechanical properties in biodegradable polymers |
Mechanism of Action
The mechanism of action of 2-(2,3,6-trimethylphenoxy)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the phenoxy group and the trimethyl substitution pattern may influence its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(2,3,6-trimethylphenoxy)acetic acid can be compared with other similar compounds, such as:
Biological Activity
2-(2,3,6-trimethylphenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base like sodium hydroxide. This process involves a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound.
Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial effects. Studies suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially influencing signaling pathways related to inflammation and microbial resistance. The presence of the phenoxy group is thought to enhance its binding affinity to these targets .
Case Studies
- Anti-Inflammatory Effects : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent response with maximum inhibition observed at higher concentrations.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against certain pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics .
Table of Biological Activities
Activity Type | Effect | Mechanism |
---|---|---|
Anti-inflammatory | Inhibition of TNF-α and IL-6 | Modulation of inflammatory pathways |
Antimicrobial | Activity against Gram-positive/negative bacteria | Disruption of cell membranes |
Cytotoxicity | Induction of apoptosis in cancer cells | Targeting specific cell signaling pathways |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Detailed mechanistic studies to identify specific molecular targets.
- Clinical trials to evaluate therapeutic efficacy in human subjects.
- Exploration of structural modifications to enhance potency and selectivity.
Properties
IUPAC Name |
2-(2,3,6-trimethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINBWASSUBWPJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428959 | |
Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104295-97-8 | |
Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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